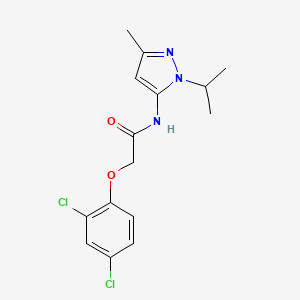

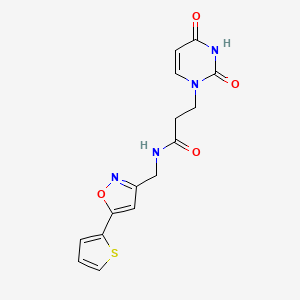

![molecular formula C24H25N3O2 B2777802 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1705677-91-3](/img/structure/B2777802.png)

1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds . The molecule also contains a phenylethyl group, a pyridin-2-yloxy group, and a benzoyl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are general methods for synthesizing similar structures. For instance, substituted pyridin-2-yl and quinolin-2-yl carbamates can be synthesized from the corresponding hetaryl ureas and alcohols . Additionally, the Sandmeyer reaction is a method for the stereospecific synthesis of exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Scientific Research Applications

Pharmacokinetics and Metabolism

Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have a variety of receptor-related effects, mainly on serotonin receptors. These metabolites are known for their distribution in tissues, including the brain, which is a significant target site for these derivatives. The variability in metabolite-to-parent drug ratios among individuals reflects the individual variability in enzyme expression and activity, highlighting the importance of understanding pharmacokinetics for effective therapeutic application (S. Caccia, 2007).

Antimycobacterial Activity

Piperazine and its analogs have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review on the anti-mycobacterial compounds from the past five decades where piperazine serves as a vital building block, underscores the importance of piperazine-based molecules in developing safer, selective, and cost-effective anti-mycobacterial agents. This highlights the potential utility of piperazine derivatives, including 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, in addressing global health challenges like tuberculosis (P. Girase et al., 2020).

Therapeutic Applications

The therapeutic versatility of piperazine derivatives spans across various domains, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The slight modification in the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential, suggesting the adaptability and broad therapeutic applications of piperazine derivatives. This includes potential applications of 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine in various therapeutic contexts (A. Rathi et al., 2016).

Mechanism of Action

properties

IUPAC Name |

[4-(2-phenylethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(21-9-6-10-22(19-21)29-23-11-4-5-13-25-23)27-17-15-26(16-18-27)14-12-20-7-2-1-3-8-20/h1-11,13,19H,12,14-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUONCNVVMRJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

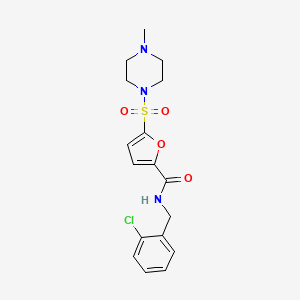

![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)

![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)

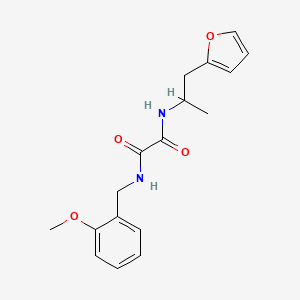

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2777734.png)

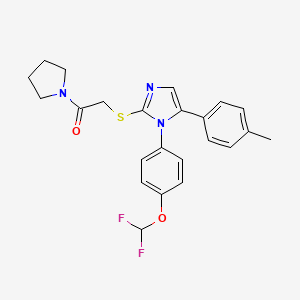

![5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2777736.png)

![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2777741.png)